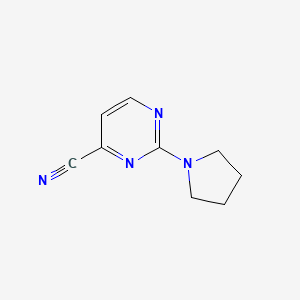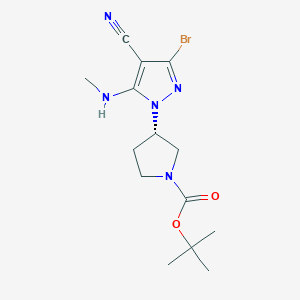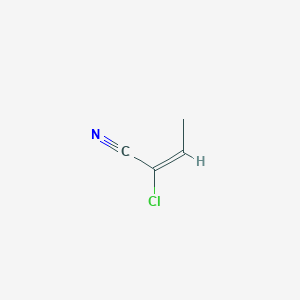
(E)-2-chlorobut-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-Chlorobut-2-enenitrile is an organic compound with the molecular formula C4H4ClN It is a nitrile derivative characterized by the presence of a chlorine atom and a nitrile group attached to a butene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: (E)-2-Chlorobut-2-enenitrile can be synthesized through several methods. One common approach involves the reaction of 2-chlorobut-2-ene with a nitrile source under specific conditions. For instance, the reaction can be carried out using a base such as sodium amide in liquid ammonia, which facilitates the nucleophilic substitution of the chlorine atom by the nitrile group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are carefully controlled to optimize the production process.
Chemical Reactions Analysis
Types of Reactions: (E)-2-Chlorobut-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or potassium tert-butoxide.
Major Products:
Oxidation: Products may include carboxylic acids or aldehydes.
Reduction: Primary amines are typically formed.
Substitution: Various substituted but-2-enenitriles can be synthesized.
Scientific Research Applications
(E)-2-Chlorobut-2-enenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (E)-2-chlorobut-2-enenitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with active sites of enzymes or receptors, influencing their activity. Additionally, the compound’s electrophilic nature allows it to participate in various biochemical pathways, potentially leading to the formation of reactive intermediates that can modulate biological processes.
Comparison with Similar Compounds
2-Chlorobut-2-ene: Lacks the nitrile group, making it less reactive in certain chemical reactions.
But-2-enenitrile:
2-Chloroprop-2-enenitrile: A shorter carbon chain, leading to different physical and chemical properties.
Uniqueness: (E)-2-Chlorobut-2-enenitrile stands out due to the presence of both a chlorine atom and a nitrile group, which confer unique reactivity and versatility in chemical synthesis and research applications.
Properties
Molecular Formula |
C4H4ClN |
|---|---|
Molecular Weight |
101.53 g/mol |
IUPAC Name |
(E)-2-chlorobut-2-enenitrile |
InChI |
InChI=1S/C4H4ClN/c1-2-4(5)3-6/h2H,1H3/b4-2+ |
InChI Key |
WXWINPQHYPNRDX-DUXPYHPUSA-N |
Isomeric SMILES |
C/C=C(\C#N)/Cl |
Canonical SMILES |
CC=C(C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





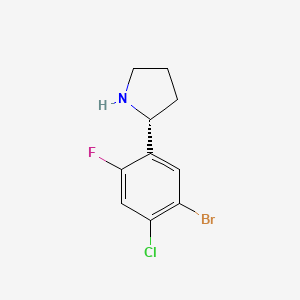
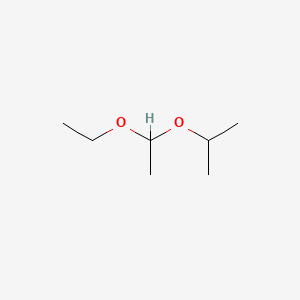
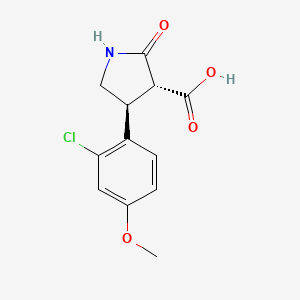
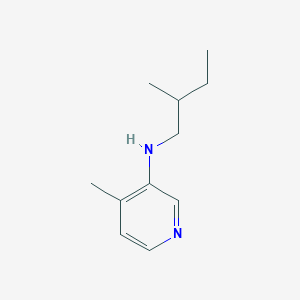
![Ethyl 3-(2-((3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B12985253.png)
![2-(((Tetrahydro-2H-pyran-2-yl)oxy)methyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine](/img/structure/B12985261.png)
![(4aS,7aR)-1-tert-butyl 4a-ethyl 6-benzyl-4-oxooctahydro-1H-pyrrolo[3,4-b]pyridine-1,4a-dicarboxylate](/img/structure/B12985265.png)
